Cas no 1705127-01-0 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine structure](https://www.kuujia.com/scimg/cas/1705127-01-0x500.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
- (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
-
- Inchi: 1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3
- InChI Key: MRNFAVXOAKAPJG-UHFFFAOYSA-N
- SMILES: O1C(C([H])([H])C2([H])C([H])([H])N(C(C3=C([H])C4C([H])=C([H])C([H])=C(C=4O3)OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=NC(C2([H])C([H])([H])C2([H])[H])=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 572
- XLogP3: 3.6
- Topological Polar Surface Area: 81.6
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0409-10μmol |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-2mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-10mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-20mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-2μmol |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-4mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-3mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-5μmol |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-15mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6497-0409-1mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine |
1705127-01-0 | 1mg |
$54.0 | 2023-09-08 |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
Professional Introduction to Compound with CAS No. 1705127-01-0 and Product Name: 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
The compound identified by the CAS number 1705127-01-0 and the product name 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural motif incorporates a 3-cyclopropyl-1,2,4-oxadiazole core, which is known for its biological activity, linked to a piperidine ring system. This configuration not only enhances the molecule's solubility and bioavailability but also introduces specific pharmacophoric elements that are critical for modulating biological targets.
In recent years, there has been a growing interest in the development of novel compounds that leverage heterocyclic scaffolds to achieve therapeutic efficacy. The 3-cyclopropyl-1,2,4-oxadiazole moiety is particularly noteworthy as it has been demonstrated to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This heterocycle's stability and reactivity make it an attractive candidate for further derivatization and optimization. The presence of the 7-methoxy-1-benzofuran-2-carbonyl group further enriches the structural complexity of the compound, providing additional opportunities for interaction with biological targets. This group is often incorporated into drug candidates due to its ability to enhance binding affinity and metabolic stability.
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 3-cyclopropyl moiety into the oxadiazole ring necessitates careful consideration to ensure regioselectivity and minimize unwanted side reactions. Similarly, the attachment of the 7-methoxy-benzofuranone derivative to the piperidine ring requires a well-designed synthetic strategy to maintain functional group integrity throughout the process. Advances in synthetic methodologies have enabled chemists to achieve higher yields and purities in these reactions, making it feasible to produce this compound on a scalable basis.
From a pharmacological perspective, the combination of these structural elements suggests that this compound may exhibit unique properties that could be exploited in therapeutic applications. The piperidine ring is a common pharmacophore in many approved drugs due to its ability to modulate central nervous system (CNS) receptors. When coupled with the bioactive oxadiazole and benzofuranone moieties, this compound has the potential to interact with multiple targets simultaneously. Such multitarget engagement is increasingly recognized as a key strategy in drug discovery, as it can lead to enhanced efficacy and reduced side effects.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 3-cyclopropyl-substituted oxadiazole has been shown to possess promising activities against various disease states, including inflammation and cancer. Additionally, derivatives of benzofuranone have been investigated for their potential in treating neurological disorders and infectious diseases. By integrating these structural features into a single molecule, researchers aim to develop compounds that can effectively address complex pathologies through multiple mechanisms of action.
The molecular design of this compound also takes into account considerations such as metabolic stability and pharmacokinetic properties. The presence of the 7-methoxy group on the benzofuranone ring is particularly significant, as it can influence both electronic distribution and solubility characteristics. These factors are critical for determining how well a drug candidate will be absorbed, distributed, metabolized, and excreted by the body (ADME). Optimizing these properties is essential for advancing a compound from preclinical studies to clinical trials.
In conclusion,3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of pharmacophoric elements positions it as a valuable tool for further exploration in medicinal chemistry. As research continues in this area,CAS No. 1705127-01-0, along with related derivatives,will likely play an important role in shaping future drug discovery efforts across multiple therapeutic domains.
1705127-01-0 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine) Related Products
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 249916-07-2(Borreriagenin)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)



